molecular formula C12H21NO2 B13286771 Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13286771
M. Wt: 211.30 g/mol
InChI Key: FSHVRWXBAGYDER-UHFFFAOYSA-N
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Description

Methyl 7,7-dimethyl-2-azaspiro[35]nonane-1-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable linear precursor in the presence of a base and a catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane
  • 7-Methyl-2,7-diazaspiro[3.5]nonane
  • 2-Azaspiro[3.5]nonane-2-carboxylic acid

Uniqueness

Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features resembling bioactive molecules. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the creation of spirocyclic structures that are known for their ability to mimic natural products. The compound has been characterized by various spectroscopic methods including NMR and mass spectrometry, confirming its molecular structure and purity levels above 95% .

Pharmacological Properties

Recent studies have indicated that derivatives of spirocyclic compounds exhibit various biological activities, including:

  • GPR119 Agonism : A study highlighted the design and synthesis of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, which play a role in glucose metabolism and insulin secretion. Compound 54g from this series demonstrated significant glucose-lowering effects in diabetic rats .
  • Matrix Metalloproteinase Inhibition : Compounds related to the azaspiro framework have shown moderate inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2. These enzymes are important in cancer progression and tissue remodeling .

Case Studies

  • GPR119 Agonists : In a study examining several derivatives, this compound was identified as a promising candidate for further development due to its favorable pharmacokinetic profile in animal models .
  • Antiproliferative Activity : Various azaspiro derivatives were tested for antiproliferative effects against cancer cell lines such as SKOV3 and A549. The results indicated that certain modifications to the azaspiro structure could enhance activity against these cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its ability to interact with specific biological targets through its unique structural features:

Modification Effect on Activity
Piperidine N-capping groupEnhanced GPR119 agonism
Aryl group substitutionIncreased antiproliferative effects
Functional group variationsAltered MMP inhibition potency

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C12H21NO2/c1-11(2)4-6-12(7-5-11)8-13-9(12)10(14)15-3/h9,13H,4-8H2,1-3H3

InChI Key

FSHVRWXBAGYDER-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CNC2C(=O)OC)C

Origin of Product

United States

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